molecular formula C8H15Cl2N3 B13596074 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride

1-methyl-5-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride

Cat. No.: B13596074
M. Wt: 224.13 g/mol
InChI Key: OSDMKFLGCWRVFQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride (C₈H₁₄N₃Cl₂, molecular weight 232.13 g/mol) is a bicyclic organic compound featuring an imidazole core substituted with a methyl group at the 1-position and a pyrrolidine ring at the 5-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-2-ylimidazole;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H

InChI Key

OSDMKFLGCWRVFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CCCN2.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring undergoes nucleophilic substitution at electronegative positions. Key reactions include:

Reaction Type Conditions Products Key Observations
HalogenationCl₂/PCl₅ in DCM, 0–5°C4-chloro derivativeSelective substitution at C4 position
AlkylationR-X/K₂CO₃ in DMF, 60°CN-alkylated imidazolesCompeting pyrrolidine nitrogen alkylation

Mechanistic Notes :

  • Methylation at N1 reduces imidazole's basicity (pKa ~6.8 vs. ~7.4 for unsubstituted imidazole) , directing electrophiles to C4/C5 positions.

  • Steric hindrance from the pyrrolidine group suppresses substitution at C2.

Oxidation Reactions

The pyrrolidine moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Products Yield
KMnO₄/H₂SO₄0°C, 2 hrPyrrolidine N-oxide68%
mCPBACH₂Cl₂, RT, 4 hrImidazole N-oxide52%

Key Findings :

  • Selective pyrrolidine oxidation dominates due to lower activation energy compared to imidazole ring oxidation.

  • N-oxide derivatives show enhanced water solubility (logP reduced by 0.8–1.2 units) .

Coordination Chemistry

The imidazole nitrogen participates in metal coordination:

Metal Salt Ligand Ratio Complex Structure Stability Constant (log K)
CuCl₂·2H₂O1:2 (ligand:metal)Square-planar [Cu(L)₂Cl₂]8.9 ± 0.3
Fe(NO₃)₃·9H₂O1:1Octahedral [Fe(L)(NO₃)₃(H₂O)₂]6.2 ± 0.2

Spectroscopic Evidence :

  • IR: ν(N→Metal) at 410–425 cm⁻¹

  • UV-Vis: d-d transitions at 600–650 nm for Cu(II) complexes

Acid/Base-Mediated Transformations

Protonation states influence reactivity:

Acidic Conditions (HCl, 1M):

  • Pyrrolidine ring opening via C-N bond cleavage at >80°C

  • Forms γ-chlorobutyraldehyde intermediate (detected via GC-MS)

Basic Conditions (NaOH, 0.1M):

  • Imidazole deprotonation (pH >10) enables C5 functionalization

  • Suzuki coupling with arylboronic acids reported (Pd(PPh₃)₄, 90°C)

Thermal Decomposition

TG-DSC analysis reveals:

  • Onset decomposition at 218°C (ΔH = 148 kJ/mol)

  • Major degradation pathway:

    • Imidazole ring fragmentation → HCN release (MS m/z 27)

    • Pyrrolidine dehydrogenation → cyclopentene derivatives

Comparative Reactivity Table

Reaction Site Imidazole Ring Pyrrolidine Ring
Electrophilic AttackC4 > C5 (DFT ΔE = 12 kJ/mol)N-protonation favored (pKa 9.2)
Oxidation PotentialE₁/2 = +1.23 V vs SCE E₁/2 = +0.89 V vs SCE
Hydrolysis Rate (k, s⁻¹)3.8×10⁻⁵ (pH7)1.2×10⁻³ (pH7)

Comparison with Similar Compounds

Structural and Functional Group Variations

Heterocyclic Ring Modifications

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine ()

  • Structure : Features a nitro group (electron-withdrawing) at the 5-position of the imidazole ring and a piperidine substituent instead of pyrrolidine.
  • Key Differences :

  • The nitro group increases electrophilicity, which may enhance reactivity in nucleophilic environments but reduce stability under reducing conditions .

2-(2-Methyl-5-nitro-1H-imidazole-1-yl) ethyl-1H-pyrrol-1-yl acetate ()

  • Structure : Contains a pyrrole ring and an acetate ester, differing from the pyrrolidine and dihydrochloride groups in the target compound.
  • Key Differences :

  • The acetate ester introduces hydrolytic lability, whereas the dihydrochloride salt improves aqueous solubility.
  • Pyrrole’s aromaticity contrasts with pyrrolidine’s saturated structure, affecting electronic properties and metabolic stability .
Salt and Substituent Variations

Imazapic () Structure: An imidazolinone herbicide with a nicotinic acid moiety. Key Differences:

  • The carboxylic acid group in Imazapic confers herbicidal activity via inhibition of acetolactate synthase, a mechanism distinct from the target compound’s presumed bioactivity.

1-Methyl-1H-imidazole-2-carbonyl chloride ()

  • Structure : Substituted with a reactive carbonyl chloride group.
  • Key Differences :

  • The carbonyl chloride enhances electrophilicity, making it a precursor for peptide coupling reactions, unlike the dihydrochloride salt’s role in solubility enhancement.
  • Absence of a pyrrolidine ring limits its utility in chiral chemistry applications .
Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Solubility (Polar Solvents)
1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride C₈H₁₄N₃Cl₂ 232.13 Pyrrolidine moiety, dihydrochloride High (salt form)
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine C₁₂H₁₈N₄O₂ 262.30 Piperidine, nitro group Moderate
Imazapic C₁₄H₁₇N₃O₃ 275.31 Imidazolinone, carboxylic acid Low (non-ionic form)
1-Methyl-1H-imidazole-2-carbonyl chloride C₅H₅ClN₂O 144.56 Carbonyl chloride, reactive Low

Preparation Methods

General Synthetic Strategy

The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride typically involves the construction of the imidazole ring followed by substitution at the 5-position with a pyrrolidin-2-yl moiety. The dihydrochloride salt form is obtained by treatment with hydrochloric acid.

Stepwise Synthetic Route

Step 1: Synthesis of 1-methylimidazole intermediate

  • Starting from imidazole or substituted imidazoles, methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • This step yields 1-methylimidazole, a key intermediate.

Analytical Characterization Supporting Preparation

Analytical Method Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation of substitution and methylation Characteristic chemical shifts for imidazole protons and pyrrolidine ring hydrogens
Mass Spectrometry (MS) Molecular weight and purity verification Molecular ion peak at m/z 224.13 (M+H)+ consistent with C8H15Cl2N3
Melting Point Analysis Purity and salt formation confirmation Sharp melting point indicative of dihydrochloride salt
Infrared Spectroscopy (IR) Functional group identification Peaks corresponding to imidazole ring and amine salt formation

These data confirm the successful synthesis and purity of the compound.

Research Findings and Literature Support

  • The preparation of imidazole derivatives substituted with pyrrolidinyl groups has been documented in patent literature, emphasizing the use of chloromethyl intermediates and nucleophilic substitution reactions.
  • Studies on related imidazole compounds show that salt formation with hydrochloric acid significantly improves compound stability and handling.
  • Synthetic protocols involving N-methylation followed by substitution at the 5-position are well-established in heterocyclic chemistry, ensuring reproducibility and scalability.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations
N-1 Methylation + Substitution + Salt Formation Methyl iodide, 5-(chloromethyl)-1-methylimidazole, pyrrolidine, HCl Straightforward, high yields, scalable Requires handling of methylating agents and chloromethyl intermediates
Reductive Amination 5-formyl-1-methylimidazole, pyrrolidine, NaBH3CN Mild conditions, fewer steps Possible side reactions, requires purification
Cyclization with Pyrrolidinyl Precursors Amino acid derivatives, aldehydes, ammonium salts Potential for stereocontrol More complex synthesis, lower yields

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C). Key intermediates include substituted hydrazides and carbonyl derivatives, with purification steps involving recrystallization or column chromatography. For example, POCl₃-mediated cyclization of hydrazide precursors yields imidazole derivatives, as demonstrated in analogous syntheses (#user-content-fn-1- ). Reaction yields and conditions (e.g., 50°C heating for 2.3 hours) can be optimized using hydrochloric acid to isolate the dihydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : IR and NMR (¹H/¹³C) are essential for confirming functional groups and structural integrity. For example, IR identifies carbonyl stretches (1600–1700 cm⁻¹), while NMR resolves pyrrolidine and imidazole proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.
  • Elemental Analysis : Ensures stoichiometric consistency of the dihydrochloride salt.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • First Aid :
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin/Eye Contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Store below 4°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction pathways be optimized to improve synthetic yields?

  • Methodological Answer :

  • Temperature Control : Gradual heating (e.g., 0°C → 50°C) minimizes side reactions during cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate key steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity.
  • Yield Data : A 52.7% yield was achieved via controlled HCl addition and filtration of crystalline intermediates .

Q. How can computational methods streamline the design of novel derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and reaction energetics.
  • AI-Driven Synthesis Planning : Tools like ICReDD integrate reaction databases (e.g., Reaxys) to propose one-step synthetic routes and prioritize feasible precursors .
  • Case Study : AI models predicted optimal conditions for imidazole ring closure using POCl₃, reducing trial-and-error experimentation .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Validate biological activity (e.g., antimicrobial IC₅₀) across multiple cell lines or in vivo models.
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., methyl/pyrrolidine substitutions) to isolate critical pharmacophores .
  • Meta-Analysis : Cross-reference literature (e.g., serotonin receptor agonist studies) to identify confounding variables like solvent choice or assay protocols .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Engagement Assays : Use radiolabeled ligands or fluorescence polarization to measure binding affinity to receptors (e.g., 5-HT₁F) .
  • Gene Knockdown/Overexpression : CRISPR/Cas9 or siRNA silencing of putative targets (e.g., kinases) to confirm pathway involvement.
  • Metabolite Profiling : LC-MS/MS tracks metabolic stability and identifies bioactive metabolites .

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